molecular formula C6H7F3O3 B3394070 5-(Trifluoromethyl)oxolane-2-carboxylic acid CAS No. 77899-95-7

5-(Trifluoromethyl)oxolane-2-carboxylic acid

Cat. No.: B3394070
CAS No.: 77899-95-7
M. Wt: 184.11 g/mol
InChI Key: RYUYEDMDUWHWAK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)oxolane-2-carboxylic acid (CAS: 77899-95-7) is a fluorinated derivative of oxolane-2-carboxylic acid, featuring a trifluoromethyl (-CF₃) group at the 5-position of the tetrahydrofuran (oxolane) ring. Its molecular formula is C₆H₇F₃O₃, with a molecular weight of 184.11 g/mol . The compound exists in stereoisomeric forms, such as rac-(2R,5S)-5-(trifluoromethyl)oxolane-2-carboxylic acid (CAS: 1955539-80-6), which highlights the importance of stereochemistry in its applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

5-(trifluoromethyl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUYEDMDUWHWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxolane derivatives with ketone or aldehyde groups.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: In the material science industry, 5-(Trifluoromethyl)oxolane-2-carboxylic acid can be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-(trifluoromethyl)oxolane-2-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Properties
This compound C₆H₇F₃O₃ 184.11 -CF₃ High lipophilicity; strong electron-withdrawing effect; enhanced acid stability
Oxolane-2-carboxylic acid C₅H₈O₃ 116.12 -H (unsubstituted) Baseline acidity (pKa ~3.5); hydrophilic; used as a solvent intermediate
Tetrahydro-5-oxo-2-furancarboxylic acid C₅H₆O₄ 130.10 =O (ketone) Higher acidity (pKa ~2.8) due to keto group; reactive toward nucleophiles
5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid C₁₀H₁₅NO₄ 213.23 -CO-(pyrrolidine) Amide functionality increases hydrogen bonding; potential for coordination
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid C₁₂H₁₁F₃O₃ 260.21 -C₆H₄-CF₃ (aromatic substituent) Aromatic ring introduces π-π interactions; increased steric bulk
Key Observations:
  • Electronic Effects : The -CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to the -H in oxolane-2-carboxylic acid, lowering the pKa of the carboxylic acid (enhanced acidity) . However, the keto group in Tetrahydro-5-oxo-2-furancarboxylic acid induces even greater acidity due to conjugation with the carbonyl .
  • Lipophilicity : The trifluoromethyl group increases logP values significantly, improving membrane permeability—a critical factor in drug design .
  • Steric and Functional Modifications : Bulky substituents like -C₆H₄-CF₃ () or -CO-pyrrolidine () alter steric hindrance and solubility, impacting binding affinity in biological targets.

Research Findings and Trends

  • Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in analogs like 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid, which show prolonged half-lives in vivo .
  • Stereochemical Impact : The rac-(2R,5S) isomer (CAS: 1955539-80-6) exhibits distinct pharmacokinetic profiles compared to its enantiomers, underscoring the need for chiral resolution in drug development .
  • Toxicity Considerations : While -CF₃ groups are generally inert, metabolites like trifluoroacetic acid (TFA) may accumulate in environmental systems, necessitating ecological assessments .

Biological Activity

5-(Trifluoromethyl)oxolane-2-carboxylic acid (CAS No. 77899-95-7) is an organic compound characterized by a trifluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C6H7F3O3
  • IUPAC Name : this compound
  • Functional Groups : Trifluoromethyl, carboxylic acid

The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of proteins or membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl moiety is known to influence the pharmacokinetic properties of compounds, potentially enhancing their efficacy in drug development .

Key Mechanisms :

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
  • Hydrogen Bonding : The carboxylic acid group can form crucial interactions with target proteins, influencing their conformation and function.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .

Anticancer Potential

This compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study on Anticancer Activity

A study explored the effects of a similar compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The findings suggest that the introduction of a trifluoromethyl group may enhance the anticancer activity by increasing cellular uptake and interaction with key metabolic enzymes .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of fluorinated carboxylic acids, noting that modifications such as the addition of a trifluoromethyl group could lead to enhanced activity against resistant bacterial strains. The study concluded that these modifications could be vital for developing new antibiotics .

Comparative Analysis

The biological activity of this compound can be compared to other fluorinated compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
5-(Trifluoromethyl)tetrahydrofuran-2-carboxylic acidHighModerate
5-(Trifluoromethyl)oxolane-3-carboxylic acidLowHigh

This table illustrates that while this compound shows promise, other derivatives may exhibit superior activities in specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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